molecular formula C19H25N3O2S B1525288 5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine CAS No. 1219957-19-3

5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine

Cat. No.: B1525288
CAS No.: 1219957-19-3
M. Wt: 359.5 g/mol
InChI Key: VSFZZCFEGIKUHD-UHFFFAOYSA-N
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Description

5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine (CAS 1219957-19-3) is a chemical compound with the molecular formula C19H25N3O2S and a molecular weight of 359.49 g/mol . This compound features a piperazine backbone, a heterocycle renowned in medicinal chemistry for its widespread pharmaceutical applications . Piperazine-derived compounds are frequently investigated for a diverse range of therapeutic activities, including antioxidant, antibacterial, anticancer, and antiviral properties . As such, this compound serves as a valuable building block and intermediate for researchers in drug discovery and development, particularly in the synthesis and evaluation of novel bioactive molecules. It is supplied with a minimum purity of 95% . For safe handling, it is recommended to wear protective glasses, gloves, and clothing to avoid skin contact and inhalation . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-ethylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S/c1-2-25(23,24)19-9-8-17(14-18(19)20)22-12-10-21(11-13-22)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFZZCFEGIKUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The ethylsulfonyl group enhances its solubility and may influence its pharmacokinetic properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : It may act as a kinase inhibitor, similar to other compounds in its class, affecting pathways involved in cell growth and survival .
  • Receptor Interaction : The benzyl and piperazine moieties are likely to interact with various receptors, influencing cellular responses .

Case Studies

  • Antimicrobial Study : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) in the low micromolar range, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Line Evaluation : In a series of experiments involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound demonstrated significant cytotoxicity with IC50 values below 10 µM. This suggests a strong potential for development into an anticancer therapeutic .

Research Findings

Study Focus Findings
Antimicrobial ActivityBacterial InhibitionEffective against multiple strains with low MICs
Anticancer ActivityCell Line StudiesInduced apoptosis in MCF-7 and A549 cells
Mechanism ExplorationSignaling PathwaysModulated key pathways linked to cell survival

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline

This compound (Registry Number: 942474-25-1) shares the phenylamine backbone with substitutions at positions 2 and 5 but differs in substituent groups:

  • Position 2 : Methylsulfonyl (–SO₂CH₃) instead of ethylsulfonyl.
  • Position 5 : 4-Methylpiperazinyl (–N(CH₃)C₃H₆N–) instead of 4-benzylpiperazinyl.
Table 1: Structural and Physicochemical Comparison
Property 5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine 5-(4-Methylpiperazin-1-yl)-2-(methylsulfonyl)aniline
Molecular Formula C₁₉H₂₄N₃O₂S C₁₂H₁₇N₃O₂S
Molecular Weight 358.48 g/mol 283.35 g/mol
Piperazine Substituent 4-Benzyl (bulky, aromatic) 4-Methyl (small, aliphatic)
Sulfonyl Group Ethylsulfonyl (larger, lipophilic) Methylsulfonyl (smaller, polar)
Registry Number Not provided 942474-25-1

Implications of Structural Differences

The ethylsulfonyl group may slow metabolic degradation relative to methylsulfonyl due to increased steric hindrance and reduced polarity.

Receptor Binding :

  • The bulkier benzyl substituent could alter binding affinity or selectivity for receptors such as serotonin or dopamine transporters, which often interact with piperazine derivatives.

Synthetic Accessibility :

  • The methyl-substituted analog (C₁₂H₁₇N₃O₂S) has a simpler structure, likely making it easier to synthesize and modify compared to the benzyl/ethyl variant.

Research Findings and Hypothetical Pharmacological Profiles

While the provided evidence lacks explicit pharmacological data, inferences can be drawn from structural trends:

  • Sulfonyl Groups : Ethylsulfonyl may confer greater metabolic stability than methylsulfonyl, as seen in sulfonamide antibiotics.

Contrast with Phenethylamine Derivatives ()

Compounds like PMA (p-methoxy-α-methylphenethylamine) and mescaline in are phenethylamines with distinct mechanisms (e.g., serotonergic effects).

Preparation Methods

Synthesis of 1-Benzyl-4-piperidine Aldehyde Intermediate

A crucial intermediate in the synthesis of 5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine is 1-benzyl-4-piperidine aldehyde. Two main industrially feasible approaches have been reported:

  • Approach 1: Reduction of 1-benzyl-4-piperidine carboxylic acid esters to carbinols followed by Swern oxidation

    This classical method involves reducing the ester to the corresponding alcohol and then oxidizing it to the aldehyde using Swern oxidation. However, Swern oxidation requires ultralow temperatures and produces dimethyl sulfide, which is malodorous and environmentally unfriendly, limiting industrial scalability.

  • Approach 2: Partial reduction of 1-benzyl-4-piperidine carboxylic acid esters using red aluminum complex

    This method directly converts the ester to the aldehyde under milder conditions, with higher yields and purity, making it more suitable for industrial production.

Key Reaction Conditions and Yields:

Step Description Reagents/Conditions Yield (%) Purity (HPLC) Notes
Preparation of 1-benzyl-4-piperidine methyl formate 4-methyl piperidine hydrochloride, benzyl chloride, sodium bicarbonate, dehydrated alcohol, reflux 3h 96.5 99.12% Pale yellow oily liquid
Partial reduction to 1-benzyl-4-piperidine aldehyde Red aluminum complex, toluene or MTBE solvent, 0°C, 1-2h reaction, followed by NaOH workup 91.7-96.5 98.5-99.0% High purity, suitable for scale-up

The reduction is typically carried out in solvents such as toluene, methyl tertiary butyl ether (MTBE), or hexamethylene under nitrogen atmosphere, controlling temperature between 0 to 5°C. The red aluminum complex acts as the reducing agent, with a molar ratio around 1:1.1 relative to the ester. The reaction mixture is then quenched with sodium hydroxide solution, and the organic layer is isolated and concentrated to yield the aldehyde intermediate.

Formation of 4-Benzyl-1-piperazinyl Moiety

The 4-benzyl-1-piperazinyl group is introduced via nucleophilic substitution reactions, typically starting from 1-benzyl-4-piperidine derivatives. Benzylation of piperazine or piperidine rings is achieved using benzyl chloride under reflux in alcoholic solvents with base (e.g., sodium bicarbonate) to neutralize generated HCl.

Typical Reaction Parameters:

Reactants Solvent Temperature Time Yield (%) Purity (HPLC) Notes
4-piperidine hydrochloride + benzyl chloride + sodium bicarbonate Dehydrated alcohol Reflux 3h 3h 93.8-96.5 98.7-99.1% Produces benzylated piperidine esters or formates

The benzylated intermediates are purified by solvent extraction and concentration steps to obtain high-purity oily liquids used in subsequent transformations.

Coupling of Piperazinyl and Sulfonyl-Phenylamine Units

The final assembly of this compound involves coupling the benzylpiperazine moiety with the ethylsulfonyl-substituted phenylamine. This is generally achieved through nucleophilic aromatic substitution or amination reactions.

General Considerations:

  • Use of appropriate solvents (e.g., toluene, acetonitrile) and bases to facilitate the coupling.

  • Temperature control to optimize reaction rates and minimize side products.

  • Purification by crystallization or chromatography to achieve high purity.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Purity (HPLC) Remarks
1 1-Benzyl-4-piperidine methyl formate 4-methyl piperidine hydrochloride, benzyl chloride, NaHCO3, reflux in alcohol 96.5 99.12% High yield, oily liquid
2 1-Benzyl-4-piperidine aldehyde Partial reduction with red aluminum complex, toluene/MTBE, 0°C, NaOH workup 91.7-96.5 98.5-99.0% Industrially scalable method
3 4-Benzyl-1-piperazinyl intermediate Benzylation of piperazine/piperidine, reflux, base present 93-97 >98% High purity intermediate
4 Ethylsulfonyl-phenylamine derivative Sulfonylation with ethylsulfonyl chloride, base, inert solvent Not specified Not specified Standard sulfonylation step
5 Final compound: this compound Coupling reaction, controlled temperature, base, solvent Not specified High purity (assumed) Final assembly step

Research Findings and Industrial Relevance

  • The use of red aluminum complex for partial reduction of esters to aldehydes provides a safer, higher-yielding, and more environmentally friendly alternative to Swern oxidation, which is advantageous for industrial-scale synthesis.

  • The benzylation steps are straightforward and provide high yields with minimal impurities, facilitating downstream processing.

  • The multi-step synthesis requires careful control of reaction conditions to maintain high purity and yield, essential for pharmaceutical or fine chemical applications.

  • Solvent choices such as toluene, MTBE, and 2-methyltetrahydrofuran offer flexibility in reaction optimization depending on scale and environmental considerations.

Q & A

Q. How can conflicting data in solubility and bioavailability studies be reconciled?

  • Methodological Answer : Employ tiered solubility assays (e.g., shake-flask, biorelevant media) paired with molecular dynamics simulations of solvation shells. Use machine learning models trained on physicochemical descriptors (e.g., logP, polar surface area) to predict bioavailability discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
5-(4-Benzyl-1-piperazinyl)-2-(ethylsulfonyl)-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.